Cycloocta[b]naphthalene
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Overview
Description
Cycloocta[b]naphthalene is an organic compound with the molecular formula C16H12 It is a polycyclic aromatic hydrocarbon, characterized by its fused ring structure, which includes both a cyclooctane ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloocta[b]naphthalene can be synthesized through various methods. One common approach involves the reduction of this compound using alkali metals in ethers. For instance, the reduction with potassium in 1,2-dimethoxyethane has been studied extensively . The reaction conditions and choice of solvent play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: . These suppliers provide the compound for research purposes, often without detailed information on large-scale production techniques.
Chemical Reactions Analysis
Types of Reactions: Cycloocta[b]naphthalene undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound with alkali metals, such as potassium, leads to the formation of different radicals and dianions .
Common Reagents and Conditions:
Reduction: Potassium in 1,2-dimethoxyethane.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of polycyclic aromatic hydrocarbons.
Major Products: The reduction of this compound can lead to the formation of benzo[b]biphenylene and other structurally different radicals .
Scientific Research Applications
Cycloocta[b]naphthalene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of cycloocta[b]naphthalene primarily involves its ability to form various radicals and dianions through reduction reactions. These species can undergo further transformations, leading to complex rearrangements and the formation of new compounds . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparison with Similar Compounds
Cycloocta[b]naphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:
Azulene: Isomeric with naphthalene, known for its deep blue color and unique reactivity.
Cyclooctatetraene: A non-aromatic compound with a similar ring structure, known for its tub conformation and reactivity.
Uniqueness: this compound’s uniqueness lies in its fused ring structure, which combines the properties of both cyclooctane and naphthalene
Properties
Molecular Formula |
C16H12 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(6Z,8Z,10Z)-cycloocta[b]naphthalene |
InChI |
InChI=1S/C16H12/c1-2-4-8-14-12-16-10-6-5-9-15(16)11-13(14)7-3-1/h1-12H/b2-1-,3-1?,4-2?,7-3-,8-4-,13-7?,14-8? |
InChI Key |
LEJMABGWTPLFIC-NEOOSOLPSA-N |
Isomeric SMILES |
C\1=C\C=C/C2=CC3=CC=CC=C3C=C2\C=C1 |
Canonical SMILES |
C1=CC=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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